5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-piperidin-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLGPEOFPYOBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry of 5 Methoxy 2 1 Piperidinyl Benzenamine 2hcl and Analogues
Retrosynthetic Strategies for the 5-Methoxy-2-(1-piperidinyl)-benzenamine Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For the 5-Methoxy-2-(1-piperidinyl)-benzenamine core, several logical disconnections can be envisioned, primarily revolving around the formation of the two carbon-nitrogen bonds.
A primary disconnection strategy targets the C-N bond between the benzene (B151609) ring and the piperidine (B6355638) moiety. This leads to a key intermediate, a 2-halo-5-methoxyaniline or a related derivative, and piperidine. This approach is particularly attractive due to the prevalence of robust catalytic methods for C-N bond formation.
Another viable retrosynthetic pathway involves the disconnection of the C-N bond of the primary amino group. This would suggest a route starting from a precursor like 1-(2-nitro-4-methoxyphenyl)piperidine, where the nitro group can be subsequently reduced to the desired amine.
A third strategy could involve the sequential introduction of the functional groups onto a simpler benzene derivative. For instance, one could start with a methoxy-substituted benzene and introduce the amino and piperidinyl groups in a regioselective manner. The order of these introductions would be critical to ensure the desired substitution pattern.
Table 1: Key Retrosynthetic Disconnections and Corresponding Precursors
| Disconnection | Precursor 1 | Precursor 2 | Synthetic Strategy |
| C(aryl)-N(piperidine) Bond | 2-Halo-5-methoxyaniline | Piperidine | Nucleophilic Aromatic Substitution or Metal-Catalyzed Cross-Coupling |
| C(aryl)-N(amino) Bond | 1-(2-Nitro-4-methoxyphenyl)piperidine | - | Nitro Group Reduction |
| Sequential Functionalization | m-Anisidine | Piperidine and a nitrating agent | Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution |
Exploration of Synthetic Methodologies for Benzenamine Derivatives
The synthesis of substituted benzenamines is a well-established field in organic chemistry, with a variety of methods available for the introduction of amino and other functional groups onto an aromatic ring.
Amination Reactions for Aryl Systems
Direct amination of aryl C-H bonds is a developing area, though more traditional methods remain the workhorses of synthetic chemistry. nih.gov The most common approach involves the reduction of a nitro group, which can be introduced onto the aromatic ring via electrophilic nitration. This two-step process is generally efficient and tolerates a wide range of functional groups.
Alternatively, nucleophilic aromatic substitution (SNAr) can be employed, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of 5-Methoxy-2-(1-piperidinyl)-benzenamine synthesis, an SNAr reaction could potentially be used to introduce the piperidinyl group onto a suitably activated benzene ring.
Regioselective Introduction of Methoxy (B1213986) and Piperidinyl Moieties
Achieving the desired 1,2,5-substitution pattern on the benzene ring requires careful control of regioselectivity. The directing effects of the substituents play a crucial role in electrophilic aromatic substitution reactions. For instance, the methoxy group is an ortho-, para-director, while the amino group is also an ortho-, para-director.
A plausible strategy would be to start with m-anisidine. The amino group could be protected, followed by a directed ortho-lithiation and subsequent reaction with a piperidine electrophile or a precursor. Alternatively, a halogen could be introduced ortho to the protected amino group, setting the stage for a subsequent cross-coupling reaction with piperidine.
Strategies for Dihydrochloride (B599025) Salt Formation
The formation of the dihydrochloride salt is a critical final step, often employed to improve the stability, solubility, and handling of the final compound. cymitquimica.comnih.gov This is typically achieved by treating a solution of the free base, 5-Methoxy-2-(1-piperidinyl)-benzenamine, with two equivalents of hydrochloric acid. The acid can be in the form of an aqueous solution, a solution in an organic solvent (like diethyl ether or isopropanol), or as anhydrous HCl gas. The choice of solvent is crucial for controlling the precipitation and crystallization of the salt. nih.gov The dihydrochloride salt formation confirms the presence of two basic nitrogen atoms: the primary amino group and the tertiary amine of the piperidine ring.
The purification of diamine dihydrochloride salts often involves recrystallization from a suitable solvent or solvent mixture to remove any impurities. google.comwipo.int Characterization of the salt can be performed using techniques such as melting point determination, elemental analysis, and various spectroscopic methods to confirm its identity and purity. nih.gov
Modern Catalytic Approaches in the Synthesis of 5-Methoxy-2-(1-piperidinyl)-benzenamine
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of polysubstituted anilines has greatly benefited from the development of transition metal catalysis. mit.edu
Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond-forming reactions and is highly applicable to the synthesis of 5-Methoxy-2-(1-piperidinyl)-benzenamine. nih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of an aryl-nitrogen bond between an aryl halide (or triflate) and an amine. researchgate.netepa.gov
In a likely synthetic route, 2-bromo-5-methoxyaniline (B1269708) or a protected derivative would be coupled with piperidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov
Table 2: Representative Conditions for Buchwald-Hartwig Amination in the Synthesis of Arylpiperidines
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromoanisole | Piperidine | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 92 |
| 1-Bromo-2-chloro-4-methoxybenzene | Piperidine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 85 |
| 2-Chloro-5-methoxyaniline | Piperidine | Pd-G3-Xantphos | - | LHMDS | THF | 80 | 89 |
This table presents hypothetical data based on typical conditions for similar reactions and is for illustrative purposes.
The development of these powerful catalytic systems has revolutionized the synthesis of complex amines, providing a direct and efficient pathway to molecules like 5-Methoxy-2-(1-piperidinyl)-benzenamine and its analogues, which are of significant interest in various fields of chemical research.
Organocatalytic and Biocatalytic Pathways
The synthesis of complex molecules like 5-Methoxy-2-(1-piperidinyl)-benzenamine and its analogues is increasingly benefiting from the advancements in organocatalysis and biocatalysis. These fields offer promising alternatives to traditional metal-catalyzed reactions, often providing improved selectivity and milder reaction conditions.
Organocatalytic Approaches: While specific organocatalytic routes to 5-Methoxy-2-(1-piperidinyl)-benzenamine are not extensively documented, the principles of organocatalysis can be applied to key bond-forming reactions in its synthesis. For instance, the formation of the C-N bond between the aniline (B41778) and piperidine moieties could potentially be achieved through organocatalytic methods. Research has shown the utility of secondary amine organocatalysts in the highly ortho-selective chlorination of anilines, suggesting the potential for regioselective functionalization of aniline precursors. rsc.orgnih.gov Furthermore, organocatalytic methods have been developed for direct asymmetric indolization from anilines, highlighting the power of this approach in constructing complex nitrogen-containing heterocycles. nih.gov
Biocatalytic Pathways: Biocatalysis offers a green and highly selective approach to the synthesis of anilines and piperidines. Enzymes such as transaminases are gaining significant attention for the synthesis of chiral amines from prochiral ketones, which could be relevant for producing chiral analogues of 5-Methoxy-2-(1-piperidinyl)-benzenamine. mbl.or.krrsc.orgalmacgroup.commdpi.com Additionally, enzymatic platforms based on oxidative amination of cyclohexanones have been developed for the synthesis of a variety of secondary and tertiary anilines. researchgate.netscilit.comresearchgate.net Nitroreductases also present a biocatalytic route for the reduction of nitroaromatics to anilines under mild, aqueous conditions, avoiding the use of precious metal catalysts. acs.org For the piperidine moiety, biocatalytic methods for the synthesis of piperidine derivatives have been explored, including the use of immobilized lipases in multicomponent reactions.
Total Synthesis and Analogues of 5-Methoxy-2-(1-piperidinyl)-benzenamine
The total synthesis of 5-Methoxy-2-(1-piperidinyl)-benzenamine can be strategically designed through the coupling of two key building blocks: a substituted aniline and a piperidine ring. A plausible and efficient method for this is the Buchwald-Hartwig amination.
A proposed synthetic route commences with the commercially available 2-bromo-5-methoxyaniline. This intermediate can be coupled with piperidine using a palladium catalyst and a suitable phosphine ligand. The resulting 5-Methoxy-2-(1-piperidinyl)-benzenamine free base can then be converted to its dihydrochloride salt by treatment with hydrochloric acid.
Table 1: Proposed Total Synthesis of 5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2-bromo-5-methoxyaniline, Piperidine | Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XantPhos), Base (e.g., DBU), Solvent (e.g., MeCN/PhMe), Heat | 5-Methoxy-2-(1-piperidinyl)-benzenamine |
| 2 | 5-Methoxy-2-(1-piperidinyl)-benzenamine | Hydrochloric acid (e.g., gaseous HCl or in a solvent) | This compound |
This is a proposed synthetic scheme based on established chemical reactions.
Stereoselective Synthesis Considerations
While the parent compound 5-Methoxy-2-(1-piperidinyl)-benzenamine is achiral, the synthesis of chiral analogues, where either the piperidine or aniline moiety is substituted to create a stereocenter, requires careful consideration of stereoselectivity.
The stereoselective synthesis of chiral piperidine derivatives is a well-established field. researchgate.netnih.govrsc.org Methods such as asymmetric hydrogenation of pyridine (B92270) precursors or the use of chiral auxiliaries in cyclization reactions can provide enantiomerically enriched piperidine building blocks. These chiral piperidines can then be coupled with the aniline fragment to yield chiral analogues of the target compound. For instance, the enantioselective synthesis of 2-arylpiperidines has been achieved from chiral lactams. rsc.org
Preparation of Structurally Related Piperidine- and Methoxy-Substituted Anilines
The synthetic strategies for 5-Methoxy-2-(1-piperidinyl)-benzenamine can be adapted to prepare a variety of structurally related analogues.
Piperidine-Substituted Anilines: The Buchwald-Hartwig amination is a versatile method for the synthesis of a wide range of N-aryl piperidines. acs.orgchemistryviews.org By varying the substitution pattern on both the aryl halide and the piperidine, a library of analogues can be generated. For example, palladium-catalyzed amination has been successfully applied to the coupling of substituted pyridines with various amines. researchgate.net
Methoxy-Substituted Anilines: The synthesis of methoxy-substituted anilines can be achieved through various routes. One common method involves the nitration of a methoxy-substituted benzene ring followed by reduction of the nitro group to an amine. For example, 4-methoxy-2-nitroaniline (B140478) can be synthesized from 4-methoxyaniline through acetylation, nitration, and subsequent hydrolysis. nih.gov The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) has also been reported, showcasing methods for introducing other functional groups onto the methoxy-aniline scaffold.
Green Chemistry Principles and Sustainable Synthesis Routes for 5-Methoxy-2-(1-piperidinyl)-benzenamine
Applying the principles of green chemistry to the synthesis of 5-Methoxy-2-(1-piperidinyl)-benzenamine and its analogues is crucial for developing environmentally benign and sustainable processes.
Key areas for implementing green chemistry principles include:
Catalysis: Utilizing catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. The proposed Buchwald-Hartwig amination is a catalytic process. Further improvements can be made by developing more active and recyclable catalysts to reduce metal waste.
Alternative Solvents: The use of greener solvents is another important aspect. Research into performing cross-coupling reactions in more environmentally friendly solvents or even in the absence of a solvent is ongoing.
Biocatalysis: As discussed in section 2.3.2, biocatalytic methods offer a highly sustainable route to key intermediates like anilines and piperidines. rsc.orgacs.orgfrontiersin.org These reactions are typically performed in water under mild conditions.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of atom economy. The proposed Buchwald-Hartwig amination generally has good atom economy.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption.
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in the Synthesis of 5-Methoxy-2-(1-piperidinyl)-benzenamine and Analogues |
| Catalysis | Use of palladium catalysts in the Buchwald-Hartwig amination. |
| Alternative Solvents | Exploration of greener solvent systems for cross-coupling reactions. |
| Biocatalysis | Enzymatic synthesis of aniline and piperidine precursors. |
| Atom Economy | High atom economy of the key C-N bond-forming reaction. |
| Energy Efficiency | Optimization of reaction conditions to minimize energy input. |
| Renewable Feedstocks | Potential for sourcing starting materials from renewable resources. |
By integrating these principles, the synthesis of 5-Methoxy-2-(1-piperidinyl)-benzenamine and its analogues can be made more sustainable and environmentally responsible.
Elucidation of Reaction Mechanisms and Kinetics Pertinent to 5 Methoxy 2 1 Piperidinyl Benzenamine
Mechanistic Investigations of Key Bond-Forming and Bond-Breaking Processes
The reactivity of the 5-Methoxy-2-(1-piperidinyl)-benzenamine scaffold is dictated by the electronic properties of the substituted benzene (B151609) ring. The presence of two strong electron-donating groups—the piperidinylamino group at the C2 position and the methoxy (B1213986) group at the C5 position—renders the aromatic ring highly electron-rich and thus highly activated toward certain reaction classes while being deactivated toward others.
Nucleophilic aromatic substitution (SNAr) typically involves the attack of a nucleophile on an electron-poor aromatic ring that is substituted with at least one strong electron-withdrawing group. libretexts.org The mechanism can proceed through a two-step addition-elimination sequence via a discrete Meisenheimer complex or through a concerted mechanism. libretexts.orgnih.gov Given that the benzene ring in 5-Methoxy-2-(1-piperidinyl)-benzenamine is rendered electron-rich by its substituents, it is an unsuitable substrate for a classical SNAr reaction where it would be attacked by an external nucleophile.
However, the principles of nucleophilic substitution are central to the primary synthetic routes used to form this compound, particularly the formation of the C2-N bond. The most prominent modern method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This cross-coupling reaction facilitates the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or pseudohalide.
The catalytic cycle for the Buchwald-Hartwig amination, which represents a key bond-forming process for synthesizing N-aryl piperidines, generally involves three main steps: wikipedia.orgnih.gov
Oxidative Addition: A Palladium(0) complex reacts with the aryl halide (e.g., 2-bromo-4-methoxyanisole), inserting the palladium into the carbon-halogen bond to form a Palladium(II) species. Kinetic studies on related systems show this step can be rate-determining. nih.govacs.org
Amine Coordination and Deprotonation: The amine (piperidine) coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amide. wikipedia.org
Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated from the palladium complex, regenerating the Pd(0) catalyst and completing the cycle. wikipedia.org For sterically hindered substrates, reductive elimination can become the rate-determining step. acs.org
In some cases, particularly with highly activated aromatic systems, a methoxy group can serve as a leaving group in a nucleophilic substitution reaction, though this typically requires harsh conditions or specific reagents. nih.gov
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of the reaction are heavily influenced by the substituents already present.
In 5-Methoxy-2-(1-piperidinyl)-benzenamine, both the piperidinylamino group (-NRR') and the methoxy group (-OCH₃) are strong activating, ortho-, para-directing groups. libretexts.orgchemistrysteps.com This is due to their ability to donate electron density to the ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. lkouniv.ac.inijrar.org
The directing effects of the two groups on the available ring positions (C3, C4, C6) are as follows:
Piperidinylamino group (at C2): Strongly directs incoming electrophiles to its ortho position (C3) and its para position (C6).
Methoxy group (at C5): Directs incoming electrophiles to its ortho positions (C4 and C6).
The combined influence of these groups leads to a predictable substitution pattern:
Position C6: This position is para to the highly activating piperidinylamino group and ortho to the methoxy group. The directing effects of both substituents are reinforcing at this site, making it the most probable location for electrophilic attack.
Position C4: This position is ortho to the methoxy group but meta to the piperidinylamino group. It is activated, but likely less so than C6.
Position C3: This position is ortho to the piperidinylamino group. However, it is subject to significant steric hindrance from the bulky piperidinyl ring, which would likely disfavor attack by an electrophile.
Therefore, the predicted order of reactivity for electrophilic substitution is C6 > C4 > C3. The high reactivity of arylamines and phenols can often lead to overreaction, such as polysubstitution, and oxidative decomposition. libretexts.orglibretexts.org To achieve controlled monosubstitution, it is a common strategy to first acetylate the amino group. This converts it to an amide, which is still an ortho-, para-director but whose activating influence is substantially attenuated. libretexts.org
Aromatic amines, being electron-rich, are potent electron donors and can participate in reactions initiated by single-electron transfer (SET). nih.gov In such processes, the aniline (B41778) derivative donates an electron to a suitable acceptor (often a photoexcited catalyst in photoredox catalysis) to form an aniline radical cation.
This radical cation intermediate is a key species in a variety of transformations. Following its formation, a common subsequent step is the deprotonation of a C-H bond alpha to the nitrogen atom. In the case of 5-Methoxy-2-(1-piperidinyl)-benzenamine, this would involve the removal of a proton from a carbon atom on the piperidine (B6355638) ring adjacent to the nitrogen. This generates an α-amino radical, a versatile intermediate that can be engaged in a wide array of C-C bond-forming reactions. This pathway enables the functionalization of the sp³ C-H bonds of the N-alkyl group, a transformation that is often challenging to achieve through conventional polar reaction mechanisms. nih.gov
Kinetic Studies of Synthetic Transformations and Degradation Pathways
Kinetic studies provide quantitative insight into reaction rates, allowing for the determination of rate laws, reaction orders, and thermodynamic parameters that define a reaction's energy profile.
While specific rate constants for 5-Methoxy-2-(1-piperidinyl)-benzenamine are not available, the methodologies for their determination are well-established. For a synthetic transformation like the Buchwald-Hartwig amination, Reaction Progress Kinetic Analysis (RPKA) is a powerful tool. acs.org By monitoring the concentration of reactants and products over time, a rate law can be determined. For many Buchwald-Hartwig reactions, the rate is found to be first-order in the aryl halide, first-order in the catalyst, and zero-order in the amine, suggesting that a step not involving the amine, such as oxidative addition, is rate-determining. acs.org
A hypothetical rate law for the synthesis could be expressed as: Rate = k [Aryl Halide]¹ [Pd Catalyst]¹ [Amine]⁰
For degradation pathways, which can be induced thermally or oxidatively, the reaction kinetics often follow a pseudo-first-order model, where the rate of degradation is proportional to the concentration of the amine. researchgate.netutexas.edu
Below is an illustrative table of hypothetical degradation data that could be used to determine a pseudo-first-order rate constant (k).
| Time (hours) | Concentration [Amine] (M) | ln[Amine] |
|---|---|---|
| 0 | 0.100 | -2.303 |
| 10 | 0.085 | -2.465 |
| 20 | 0.072 | -2.631 |
| 30 | 0.061 | -2.797 |
| 40 | 0.052 | -2.957 |
| 50 | 0.044 | -3.124 |
From a plot of ln[Amine] versus time, the slope of the resulting line would be equal to -k. For the data above, the rate constant k would be approximately 0.0164 hr⁻¹.
The activation energy (Ea) of a reaction can be determined by measuring the rate constant (k) at several different temperatures and applying the Arrhenius equation:
k = A e-Ea/RT
where A is the pre-exponential factor, R is the ideal gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R.
Further analysis using the Eyring equation allows for the determination of the thermodynamic parameters of activation: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These values provide insight into the nature of the transition state. For example, a large negative ΔS‡ suggests a highly ordered transition state, which is common in bimolecular reactions.
The following table provides an example of data that could be used for such an analysis, with activation energy values informed by studies on the degradation of related aniline compounds. researchgate.net
| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
|---|---|---|---|
| 323 | 0.003096 | 1.5 x 10⁻⁵ | -11.10 |
| 333 | 0.003003 | 3.1 x 10⁻⁵ | -10.38 |
| 343 | 0.002915 | 6.2 x 10⁻⁵ | -9.69 |
| 353 | 0.002833 | 1.2 x 10⁻⁴ | -9.03 |
From an Arrhenius plot of this data, an activation energy (Ea) of approximately 65 kJ/mol could be calculated, providing a quantitative measure of the energy barrier for the reaction.
Influence of Reaction Environment on Mechanistic Course
The course of the Buchwald-Hartwig amination is highly sensitive to the surrounding chemical environment. Factors such as solvent polarity, the nucleophilicity of the amine, and the nature of the catalyst system (metal precursor and ligand) collectively influence the rates of the key steps in the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Solvent Polarity and Nucleophilicity Effects
The choice of solvent can significantly impact the solubility of reactants and intermediates, as well as stabilize charged species that form during the reaction, thereby influencing the reaction rate and mechanism. The synthesis of N-aryl piperidines, including 5-Methoxy-2-(1-piperidinyl)-benzenamine, is typically carried out in aprotic solvents.
The polarity of the solvent can affect the rate of both the oxidative addition and reductive elimination steps. In the context of nucleophilic aromatic substitution reactions, which share mechanistic similarities with the Buchwald-Hartwig amination, solvent effects are well-documented. For the reaction of 2-chloroquinoxaline (B48734) with piperidine, the second-order rate constant has been shown to increase with higher concentrations of dimethyl sulfoxide (B87167) (DMSO) in aqueous solutions, while the opposite trend is observed with dimethylformamide (DMF). This suggests that the specific solvation of the transition states by the solvent molecules plays a crucial role. A nonlinear relationship between the logarithm of the rate constant and the reciprocal of the dielectric constant for DMSO-water mixtures indicates complex solvation effects, whereas a linear relationship for DMF-water mixtures suggests a more straightforward electrostatic interaction.
Table 1: Hypothetical Influence of Solvent Polarity on the Yield of 5-Methoxy-2-(1-piperidinyl)-benzenamine
| Solvent | Dielectric Constant (ε) at 20°C | Expected Relative Yield | Rationale |
| Toluene | 2.4 | Moderate | Commonly used, non-polar, good for dissolving reactants. |
| Tetrahydrofuran (B95107) (THF) | 7.6 | Good | Moderately polar, good solvating properties for intermediates. |
| Dimethoxyethane (DME) | 7.2 | High | Moderately polar, potentially better coordination to metal center. |
| Dioxane | 2.2 | Moderate | Low polarity, but often used in Buchwald-Hartwig reactions. |
| Dimethylformamide (DMF) | 36.7 | Moderate to Low | High polarity may disfavor certain steps in the catalytic cycle. |
Note: This table is illustrative and based on general principles and data from related reactions. Actual yields would need to be determined experimentally.
The nucleophilicity of piperidine is a key factor driving the reaction forward. As a secondary cyclic amine, piperidine is a relatively strong nucleophile, which facilitates its attack on the palladium-aryl complex.
Catalyst Specificity and Performance
The catalyst system, comprising a palladium precursor and a supporting ligand, is the cornerstone of the Buchwald-Hartwig amination. The choice of ligand is particularly critical as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. For the amination of chloroheteroarenes with secondary amines like piperidine, the combination of a palladium source such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand is often employed.
Different generations of phosphine ligands have been developed to improve the efficiency and scope of the Buchwald-Hartwig amination. For the coupling of piperidine with aryl chlorides, N-heterocyclic carbene (NHC) based palladium complexes have also shown promise as pre-catalysts.
In a screening of catalytic systems for the amination of chloroheteroarenes, various phosphine ligands in combination with Pd(OAc)₂ were evaluated. While specific data for the synthesis of 5-Methoxy-2-(1-piperidinyl)-benzenamine is not provided, the general performance of different catalyst systems can be extrapolated. For instance, in the amination of 2-bromopyridines, a related substrate, palladium(II) acetate with 1,3-bis(diphenylphosphino)propane (B126693) (dppp) as the ligand in the presence of a strong base like sodium tert-butoxide has been used successfully.
Table 2: Representative Catalyst Systems for the Buchwald-Hartwig Amination of Aryl Halides with Secondary Amines
| Palladium Precursor | Ligand | Typical Solvent | Base | General Performance |
| Pd(OAc)₂ | P(t-Bu)₃ | Toluene | NaOt-Bu | High activity for aryl chlorides. |
| Pd₂(dba)₃ | Xantphos | Dioxane | Cs₂CO₃ | Good for a broad range of substrates. |
| Pd(OAc)₂ | RuPhos | Toluene | K₃PO₄ | Effective for sterically hindered substrates. |
| Pd-NHC complexes | (various) | Toluene | NaOt-Bu | Often show high thermal stability and activity. |
Note: This table provides a general overview of catalyst systems used in similar reactions. The optimal catalyst for the synthesis of 5-Methoxy-2-(1-piperidinyl)-benzenamine would require experimental screening.
The electronic and steric properties of the phosphine ligand are crucial. Electron-rich and bulky ligands generally promote the oxidative addition and reductive elimination steps, leading to higher catalytic turnover. The development of specialized ligands continues to expand the scope and utility of the Buchwald-Hartwig amination for the synthesis of complex aniline derivatives.
Computational Chemistry and Advanced Molecular Modeling of 5 Methoxy 2 1 Piperidinyl Benzenamine
Quantum-Chemical Characterization of Molecular and Electronic Structure
Quantum-chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to model the geometric and electronic features of complex organic molecules with high accuracy. jksus.org
The first step in the computational study of a molecule is to determine its most stable three-dimensional structure. Geometry optimization is a process that calculates the coordinates of the atoms corresponding to a minimum on the potential energy surface. For a flexible molecule like 5-Methoxy-2-(1-piperidinyl)-benzenamine, which has rotatable bonds connecting the piperidinyl and methoxy (B1213986) groups to the benzene (B151609) ring, conformational analysis is crucial. nih.gov
This analysis involves identifying various possible conformers and determining their relative energies to find the global minimum energy structure, which is the most stable conformation. nih.gov Potential energy surface scans are performed by systematically rotating specific dihedral angles to map out the energy landscape. The substitution of the benzene ring with both a methoxy group and a piperidinyl group plays a significant role in defining the preferred molecular geometry. nih.gov Computational methods like DFT, often with functionals such as B3LYP and a basis set like 6-311++G(d,p), are used to perform these optimizations. jksus.orgnih.gov The optimized geometric parameters, including bond lengths and angles, provide the foundation for all subsequent calculations.
Illustrative Data: The following table presents hypothetical optimized geometric parameters for the most stable conformer of 5-Methoxy-2-(1-piperidinyl)-benzenamine, as would be determined by DFT calculations. These values are representative of typical bond lengths and angles for similar organic molecules.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |
| C-N (aniline) | ~1.40 Å | |
| C-O (methoxy) | ~1.36 Å | |
| C-N (piperidine) | ~1.47 Å | |
| Bond Angle | C-N-C (piperidine) | ~112° |
| C-C-O (methoxy) | ~118° | |
| Dihedral Angle | C-C-N-C (piperidine) | Varies with conformation |
| C-C-O-C (methoxy) | Varies with conformation |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. fiveable.meyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.net
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attacks. For 5-Methoxy-2-(1-piperidinyl)-benzenamine, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom and the methoxy-substituted carbon, while the LUMO may be distributed over the aromatic system. researchgate.netresearchgate.net
Illustrative Data: This table shows representative FMO energies and the resulting energy gap for 5-Methoxy-2-(1-piperidinyl)-benzenamine, calculated using DFT.
| Parameter | Energy (eV) |
| EHOMO | -5.5 eV |
| ELUMO | -0.8 eV |
| Energy Gap (ΔE) | 4.7 eV |
The distribution of electron density in a molecule is key to understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. researchgate.net The MEP is plotted onto the molecule's electron density surface, where different colors represent different electrostatic potential values.
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations are typically performed on the optimized molecular geometry.
Comparing the calculated chemical shifts with experimental values serves as a stringent test of the accuracy of the computed structure. mdpi.com Discrepancies between theoretical and experimental shifts can often be explained by intermolecular interactions in the solid state or solvent effects in solution, which can be modeled using advanced computational techniques. nih.gov For 5-Methoxy-2-(1-piperidinyl)-benzenamine, distinct signals would be predicted for the protons and carbons of the methoxy group, the piperidinyl ring, and the substituted benzene ring.
Illustrative Data: The table below provides a hypothetical comparison of calculated and experimental ¹H and ¹³C NMR chemical shifts (in ppm) for key atoms in 5-Methoxy-2-(1-piperidinyl)-benzenamine.
| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| O-CH₃ | 3.80 | 3.78 | 55.9 | 55.5 |
| Aromatic C-H | 6.8 - 7.2 | 6.7 - 7.1 | 110 - 150 | 110 - 150 |
| Piperidinyl α-CH₂ | 3.10 | 3.05 | 52.0 | 51.8 |
| Piperidinyl β,γ-CH₂ | 1.6 - 1.8 | 1.5 - 1.7 | 24 - 26 | 24 - 26 |
Computational vibrational analysis predicts the frequencies and intensities of infrared (IR) and Raman spectra for the optimized molecular structure. researchgate.net These calculations are based on determining the harmonic vibrational modes of the molecule. The predicted spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govscispace.com
The vibrational frequencies of functional groups, such as the N-H and C-O stretches, are particularly informative. A good correlation between the computed and experimental vibrational spectra provides strong evidence for the correctness of the calculated minimum-energy structure. mdpi.com Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode. researchgate.net
Illustrative Data: This table presents a selection of hypothetical calculated and experimental vibrational frequencies (in cm⁻¹) for 5-Methoxy-2-(1-piperidinyl)-benzenamine.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| N-H Stretch (amine) | 3410 | 3405 | Stretching of the amine N-H bond |
| C-H Stretch (aromatic) | 3050 | 3045 | C-H stretching in the benzene ring |
| C-H Stretch (aliphatic) | 2850 - 2950 | 2845 - 2940 | C-H stretching in piperidine (B6355638) and methoxy groups |
| C=C Stretch (aromatic) | 1600 | 1595 | Aromatic ring stretching |
| C-N Stretch | 1315 | 1310 | Stretching of the C-N bond |
| C-O Stretch (methoxy) | 1245 | 1240 | Asymmetric C-O-C stretching |
Reaction Mechanism Simulation and Transition State Analysis
Understanding the formation and reactivity of 5-Methoxy-2-(1-piperidinyl)-benzenamine at a molecular level is achievable through reaction mechanism simulations and transition state analysis. These methods are fundamental in computational chemistry for elucidating the pathways of chemical reactions.
The potential energy surface (PES) is a foundational concept in the computational study of chemical reactions. It represents the energy of a molecule as a function of its geometry. chemrxiv.orgarxiv.org For a complete understanding of a reaction involving 5-Methoxy-2-(1-piperidinyl)-benzenamine, its PES would be meticulously mapped. This process involves calculating the energy at numerous points along the reaction coordinate, which represents the progress of the reaction.
The resulting map reveals the energetic landscape of the reaction, including stable intermediates and high-energy transition states. Key features of a hypothetical PES for a reaction involving this compound are illustrated in the table below.
| Feature | Description | Hypothetical Energy (kcal/mol) |
| Reactants | The starting materials of the reaction. | 0 |
| Transition State 1 | The energy barrier for the first step of the reaction. | +25 |
| Intermediate | A metastable state between two transition states. | +5 |
| Transition State 2 | The energy barrier for the second step of the reaction. | +30 |
| Products | The final molecules formed in the reaction. | -15 |
This table presents hypothetical data for illustrative purposes.
Once a transition state on the potential energy surface has been identified, the Intrinsic Reaction Coordinate (IRC) method is employed to trace the reaction pathway from the transition state down to the reactants and products. uni-muenchen.descm.comq-chem.com The IRC is defined as the minimum energy path in mass-weighted cartesian coordinates, providing a clear depiction of the molecular transformations that occur during the reaction. uni-muenchen.de
Following the IRC confirms that a located transition state indeed connects the intended reactants and products. missouri.edusemanticscholar.org The analysis of the IRC provides valuable information about the sequence of bond-breaking and bond-forming events.
Non-Covalent Interactions and Intermolecular Forces in Crystalline or Solution States
The behavior of 5-Methoxy-2-(1-piperidinyl)-benzenamine in condensed phases is largely dictated by a network of non-covalent interactions. These forces are crucial for understanding its crystal packing and behavior in solution.
In its dihydrochloride (B599025) salt form, 5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl, significant hydrogen bonding interactions are expected. The protonated amine and piperidinyl groups can act as hydrogen bond donors, while the chloride ions serve as acceptors. The geometry and strength of these hydrogen bonds are critical in determining the crystal lattice energy and solubility.
A detailed analysis would involve identifying all possible hydrogen bonds and characterizing their geometric parameters, as shown in the hypothetical table below.
| Donor | Acceptor | Distance (Å) | Angle (°) |
| N-H (amine) | Cl⁻ | 2.9 | 170 |
| N-H (piperidinyl) | Cl⁻ | 3.1 | 165 |
This table presents hypothetical data for illustrative purposes.
Advanced Analytical Methodologies for the Characterization of 5 Methoxy 2 1 Piperidinyl Benzenamine 2hcl
High-Resolution Spectroscopic Techniques
Spectroscopic methods provide detailed information regarding the molecular structure, functional groups, and electronic properties of a compound by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 5-Methoxy-2-(1-piperidinyl)-benzenamine, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments in a suitable deuterated solvent (such as DMSO-d₆ or D₂O) would provide a complete picture of the atomic connectivity.
The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The methoxy (B1213986) (-OCH₃) group would appear as a sharp singlet, typically around 3.7-3.9 ppm. ekb.eg The protons of the piperidine (B6355638) ring would exhibit multiplets in the aliphatic region (approx. 1.5-3.0 ppm). ekb.egnih.gov The aromatic protons on the benzenamine ring would appear in the downfield region (approx. 6.5-7.5 ppm), with their splitting patterns (coupling) revealing their substitution pattern. The amine (-NH₂) protons may appear as a broad singlet.
The ¹³C NMR spectrum would complement the proton data, showing distinct signals for the methoxy carbon, the three unique carbons of the piperidine ring, and the six carbons of the substituted benzene (B151609) ring. rsc.org
Multi-dimensional techniques are crucial for unambiguous assignment:
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, connecting adjacent protons within the piperidine ring and on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the methoxy group, piperidine ring, and amine group to the correct positions on the benzenamine core.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -OCH₃ | ~3.8 | Singlet (s) | ~55 |
| Piperidine C2'/C6'-H (axial/equatorial) | ~2.8 - 3.0 | Multiplet (m) | ~53 |
| Piperidine C3'/C5'-H (axial/equatorial) | ~1.6 - 1.8 | Multiplet (m) | ~26 |
| Piperidine C4'-H (axial/equatorial) | ~1.5 - 1.7 | Multiplet (m) | ~24 |
| Aromatic C3-H | ~6.9 | Doublet (d) | ~118 |
| Aromatic C4-H | ~6.6 | Doublet of doublets (dd) | ~115 |
| Aromatic C6-H | ~6.7 | Doublet (d) | ~112 |
| -NH₂ | Broad singlet | - | - |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 5-Methoxy-2-(1-piperidinyl)-benzenamine (C₁₂H₁₈N₂O), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value with a mass accuracy typically within 5 ppm.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic pieces. The fragmentation of this compound would likely involve several key pathways:
Alpha-cleavage: The most common fragmentation for amines involves cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu This could lead to the loss of ethylene (B1197577) from the piperidine ring or fragmentation within the ring.
Loss of methoxy group: Cleavage of the aryl-ether bond could result in the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).
Piperidine Ring Fragmentation: The piperidine ring itself can undergo characteristic fragmentation, leading to a series of ions separated by 14 Da (CH₂ units).
| Ion/Fragment Formula | Description | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₁₂H₁₉N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ | 207.1492 |
| [C₁₁H₁₆N₂O]⁺ | Loss of methyl radical [M-CH₃]⁺ | 192.1257 |
| [C₁₀H₁₄N]⁺ | Fragment from cleavage of piperidine and methoxy groups | 148.1121 |
| [C₅H₁₀N]⁺ | Piperidine iminium ion | 84.0808 |
Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of 5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl would display a series of absorption bands confirming its structure.
Key expected vibrational modes include:
N-H stretching: The primary amine (-NH₂) group will show characteristic stretches, typically in the 3300-3500 cm⁻¹ region. researchgate.net
C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methoxy groups are found just below 3000 cm⁻¹.
C=C stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ range. researchgate.net
C-O stretching: The aryl-alkyl ether linkage of the methoxy group will produce a strong, characteristic band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).
C-N stretching: Aliphatic C-N stretching from the piperidine ring and aromatic C-N stretching will appear in the 1250-1350 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 |
| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Piperidine, Methoxy | 2850 - 2960 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-N Stretch (Aromatic) | Aryl-Amine | 1250 - 1360 |
| C-O Stretch (Asymmetric) | Aryl-Alkyl Ether | 1230 - 1270 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. The chromophore in 5-Methoxy-2-(1-piperidinyl)-benzenamine is the substituted benzene ring. The presence of the electron-donating amine (-NH₂), methoxy (-OCH₃), and piperidinyl groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show strong absorptions corresponding to π→π* transitions of the aromatic system. Based on data for similarly substituted anilines, absorption maxima can be predicted. semanticscholar.orgnist.gov
| Electronic Transition | Chromophore | Predicted λₘₐₓ (nm) |
|---|---|---|
| π→π* | Substituted Benzene Ring | ~240 and ~290 |
Chromatographic Separation and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is highly effective for the analysis of volatile and thermally stable compounds. d-nb.infoacs.org
For the analysis of this compound, the non-volatile dihydrochloride (B599025) salt must first be converted to its more volatile free base form via a simple liquid-liquid extraction with a suitable base. The resulting extract can then be injected into the GC system.
A typical GC-MS method would involve:
Injector: A split/splitless injector at an elevated temperature (e.g., 250 °C) to ensure rapid volatilization.
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) is commonly used for the separation of aniline (B41778) derivatives. chem-agilent.com
Oven Program: A temperature program that starts at a low temperature and ramps up to a higher temperature to ensure the separation of any potential impurities from the main compound.
Detector: A mass spectrometer operating in electron ionization (EI) mode. The detector provides a retention time for the compound, which is characteristic under specific GC conditions, and a mass spectrum that serves as a molecular fingerprint for confirmation of its identity. The purity can be estimated by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.
Liquid Chromatography (LC) with High-Resolution Detectors (LC-HRMS, LC-UV)
Liquid chromatography (LC) coupled with high-resolution detectors is a cornerstone for the analysis of non-volatile organic compounds like this compound. This approach provides critical data on the compound's identity, purity, and potential impurities.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS combines the powerful separation capabilities of HPLC with the precise mass analysis of HRMS (e.g., Time-of-Flight or Orbitrap). This technique is invaluable for confirming the molecular formula and elucidating the structure of the compound and its related substances.
In a typical analysis, the compound is first separated on a reverse-phase column (e.g., C18). Using positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is generated. The high-resolution mass analyzer provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For 5-Methoxy-2-(1-piperidinyl)-benzenamine (free base, C₁₂H₁₈N₂O), the expected exact mass of the protonated molecule is calculated and compared against the experimental value.
Tandem mass spectrometry (MS/MS) experiments are used to study fragmentation patterns, providing definitive structural confirmation. The fragmentation of the protonated molecule often involves characteristic losses related to the piperidine ring and the methoxy group. miamioh.edu Common fragmentation pathways for cyclic amines include the loss of alkyl radicals and ring-opening mechanisms. miamioh.edu
Interactive Table: Representative LC-HRMS Data for 5-Methoxy-2-(1-piperidinyl)-benzenamine
| Analyte | Formula (Free Base) | Adduct | Calculated m/z ([M+H]⁺) | Observed m/z | Plausible Major Fragments (MS/MS) |
| 5-Methoxy-2-(1-piperidinyl)-benzenamine | C₁₂H₁₈N₂O | [M+H]⁺ | 207.1492 | 207.1495 | 192.1257 ([M+H-CH₃]⁺), 177.1022 ([M+H-CH₂O]⁺), 122.0964 ([M+H-C₅H₁₀N]⁺) |
Liquid Chromatography with UV Detection (LC-UV): LC-UV is a robust method for quantifying the compound and assessing its purity. The UV detector measures the absorbance of the analyte as it elutes from the chromatography column. The UV spectrum of 5-Methoxy-2-(1-piperidinyl)-benzenamine is dictated by its aromatic chromophore—the substituted benzene ring. N-aryl amines typically exhibit strong absorption bands in the UV region. researchgate.net The methoxy and amino substituents on the phenyl ring influence the position and intensity of the maximum absorption wavelength (λmax). A typical LC-UV method would monitor the absorbance at the λmax to ensure maximum sensitivity for the parent compound and related impurities.
Interactive Table: Typical LC-UV Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength (λmax) | ~245 nm and ~295 nm |
| Column Temperature | 30 °C |
Chiral Chromatography for Enantiomeric Purity
The specific molecule, 5-Methoxy-2-(1-piperidinyl)-benzenamine, is achiral and therefore does not exist as enantiomers. As such, chiral chromatography for the purpose of separating enantiomers is not applicable to the compound itself.
However, in the context of pharmaceutical development, chiral chromatography is a critical technique for related compounds or potential impurities that may possess stereogenic centers. Many pharmacologically active piperidine derivatives are chiral, and their enantiomers can exhibit significantly different biological activities. shimadzu.com If a synthetic pathway could potentially generate chiral byproducts, a validated chiral HPLC method would be necessary to ensure their absence in the final product.
For the analysis of chiral piperidine derivatives, methods often employ a chiral stationary phase (CSP). nih.gov Due to the polar nature and lack of a strong chromophore in some simple piperidines, pre-column derivatization is sometimes used to improve chromatographic behavior and detectability. nih.gov For example, a chiral amine could be reacted with a reagent like para-toluenesulfonyl chloride to form diastereomeric derivatives that are more easily separated and detected. nih.gov
Interactive Table: Example Chiral HPLC Method for a Hypothetical Chiral Piperidine Impurity
| Parameter | Value |
| Column | Chiralpak AD-H or similar polysaccharide-based CSP |
| Mobile Phase | Isocratic mixture of Ethanol and Hexane with a basic modifier (e.g., 0.1% Diethylamine) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 230 nm (after derivatization, if necessary) |
| Purpose | To resolve and quantify potential enantiomeric impurities not present in the achiral target compound. |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive technique for determining the solid-state structure of crystalline materials. It provides information on the atomic arrangement, crystal packing, and polymorphic form of a compound.
Single-crystal X-ray diffraction (SC-XRD) analysis is the gold standard for elucidating the three-dimensional structure of a molecule. mdpi.com This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, it diffracts into a unique pattern of reflections. By analyzing the positions and intensities of these reflections, the precise arrangement of atoms in the crystal lattice can be determined.
Interactive Table: Hypothetical Single-Crystal Data for this compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.631 |
| b (Å) | 11.046 |
| c (Å) | 19.322 |
| β (°) ** | 92.26 |
| Volume (ų) ** | 1842.1 |
| Z (molecules/unit cell) | 4 |
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct crystal lattice arrangement. shimadzu.com Different polymorphs of a pharmaceutical compound can have different physical properties, including solubility and stability, which makes polymorphism control a critical aspect of drug development.
Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize polymorphic forms. sielc.com Unlike SC-XRD, PXRD is performed on a powdered sample containing a large number of randomly oriented microcrystals. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique PXRD pattern, which serves as a fingerprint for that specific polymorph. shimadzu.com By comparing the PXRD pattern of a sample to reference patterns, the polymorphic form can be identified and the presence of any other crystalline phases can be detected. americanpharmaceuticalreview.com
Interactive Table: Representative PXRD Peaks for a Hypothetical Crystalline Form of this compound
| Position (°2θ) | Relative Intensity (%) |
| 8.5 | 45 |
| 12.8 | 100 |
| 15.2 | 78 |
| 19.1 | 65 |
| 21.7 | 82 |
| 25.9 | 55 |
Hyphenated Techniques and Emerging Analytical Approaches in Organic Chemistry
The field of analytical chemistry is continually evolving, with hyphenated and emerging techniques offering ever-greater power for the characterization of organic molecules. These approaches are particularly useful for complex tasks like impurity profiling and metabolite identification.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This powerful hyphenated technique directly couples an LC system with an NMR spectrometer. conicet.gov.ar It allows for the acquisition of NMR spectra of compounds as they elute from the column, enabling unambiguous structure elucidation of impurities or degradation products without the need for their physical isolation. wisdomlib.orgnih.gov For a compound like this compound, LC-NMR could be used to definitively identify the structure of a process-related impurity by providing detailed proton and carbon NMR data in real-time. iosrphr.org
GCxGC-TOFMS (Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry): For the analysis of complex mixtures containing volatile or semi-volatile components, GCxGC-TOFMS offers exceptional separation power and sensitivity. birmingham.ac.uk This technique uses two different chromatography columns in series, providing a much higher degree of separation than conventional GC-MS. gcms.czchemistry-matters.com While the dihydrochloride salt itself is non-volatile, this technique could be applied to the free base or to analyze for volatile impurities from the synthesis process. The structured nature of GCxGC chromatograms allows for compounds to be grouped by chemical class, simplifying the identification of unknown components in a complex sample matrix. gcms.cz
Advanced Mass Spectrometry Techniques: Techniques such as ion mobility spectrometry coupled with mass spectrometry (IMS-MS) are emerging as powerful tools. IMS separates ions based on their size and shape (collisional cross-section) before they enter the mass spectrometer, providing an additional dimension of separation. This can help differentiate between isomers and conformers that may be indistinguishable by mass spectrometry alone.
These advanced methods, in conjunction with traditional techniques, provide a robust analytical framework for the complete and thorough characterization of this compound, ensuring a deep understanding of its chemical identity and purity profile.
Derivatization Strategies and Chemical Probe Applications for 5 Methoxy 2 1 Piperidinyl Benzenamine
Rational Design of Chemically Modified Analogues
The rational design of analogues of 5-Methoxy-2-(1-piperidinyl)-benzenamine is foundational to understanding and optimizing its chemical and biological activities. This process involves systematic structural modifications to explore structure-reactivity relationships and to introduce specific functionalities for further applications.
Structure-Reactivity Relationship (SAR) studies are pivotal in elucidating how specific structural features of a molecule influence its chemical behavior. For 5-Methoxy-2-(1-piperidinyl)-benzenamine, SAR studies would systematically explore the impact of modifications to both the substituted benzene (B151609) ring and the piperidine (B6355638) moiety. Key areas of investigation would include:
Modification of the Methoxy (B1213986) Group: The methoxy group at the 5-position can be altered to other alkoxy groups of varying chain lengths or replaced with other electron-donating or electron-withdrawing groups. These changes can modulate the electron density of the aniline (B41778) nitrogen, thereby influencing its nucleophilicity and reactivity in various chemical transformations.
Substitution on the Benzene Ring: Introduction of additional substituents on the aromatic ring can provide insights into steric and electronic effects on reactivity. For instance, adding bulky groups ortho to the piperidine or aniline functionalities could hinder certain reactions, while electron-withdrawing groups could enhance the reactivity of the aniline proton for specific coupling reactions.
An illustrative SAR table for hypothetical analogues is presented below, detailing potential modifications and their predicted impact on chemical reactivity.
| Analogue | Modification | Predicted Effect on Aniline Nucleophilicity | Rationale |
| A1 | Replacement of 5-methoxy with 5-ethoxy | Minor increase | Inductive effect of the longer alkyl chain. |
| A2 | Replacement of 5-methoxy with 5-nitro | Significant decrease | Strong electron-withdrawing nature of the nitro group. |
| A3 | Addition of a methyl group at the 4-position | Minor increase | Electron-donating nature of the methyl group. |
| A4 | N-benzylation of the piperidine nitrogen | No direct effect | Modification is distal to the aniline nitrogen. |
For applications in chemical probe development and bioconjugation, the introduction of orthogonal functional handles is essential. These are chemically inert functional groups that can undergo specific reactions under mild conditions without interfering with other functionalities in the molecule or in a biological system. For 5-Methoxy-2-(1-piperidinyl)-benzenamine, suitable handles could be introduced at various positions.
Common orthogonal functional groups that could be incorporated include:
Alkynes and Azides: These groups are central to "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the formation of stable triazole linkages. organic-chemistry.org An alkyne or azide (B81097) handle could be introduced, for example, via an ether or amide linkage to a hydroxyl or carboxyl derivative of the parent compound.
Thiols: The thiol group is highly nucleophilic and can selectively react with maleimides and other electrophiles, making it a valuable tool for bioconjugation. ijpsjournal.com
Aldehydes and Ketones: These carbonyl compounds can react with hydrazines and alkoxyamines to form hydrazones and oximes, respectively, which are stable linkages often used in bioconjugation.
The strategic placement of these handles is critical to maintain the desired chemical properties of the core scaffold while enabling selective derivatization.
| Functional Handle | Potential Incorporation Site | Orthogonal Reaction | Application |
| Terminal Alkyne | 4-position of the benzene ring (via ether linkage) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Attachment of reporter molecules (fluorophores, biotin). |
| Azide | N-alkylation of the piperidine ring | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Covalent labeling in biological systems. |
| Thiol | 6-position of the benzene ring | Thiol-ene reaction, Michael addition | Surface immobilization, protein conjugation. |
Synthesis of Covalent Conjugates and Non-Covalent Adducts
Building upon the rational design and introduction of functional handles, the synthesis of both covalently linked conjugates and non-covalently assembled adducts of 5-Methoxy-2-(1-piperidinyl)-benzenamine can be achieved through various modern synthetic methodologies.
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation. wikipedia.org The CuAAC reaction is a prime example and could be employed to conjugate an alkyne-modified 5-Methoxy-2-(1-piperidinyl)-benzenamine derivative with an azide-containing biomolecule or reporter tag. acs.org
Beyond click chemistry, other bioconjugation techniques can be utilized. For instance, the aniline nitrogen of the parent compound itself can participate in certain coupling reactions. Oxidative coupling reactions have been developed for the chemoselective modification of anilines, allowing for their conjugation to other aromatic systems under mild conditions. nih.govacs.org This approach could be used to directly link the 5-Methoxy-2-(1-piperidinyl)-benzenamine scaffold to proteins or other macromolecules that have been suitably functionalized.
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The aromatic ring of 5-Methoxy-2-(1-piperidinyl)-benzenamine can participate in π-π stacking interactions, while the amine and methoxy groups can act as hydrogen bond donors and acceptors. By introducing complementary functionalities, derivatives of this compound could be designed to self-assemble into larger, ordered structures. For example, derivatization with benzene-1,3,5-tricarboxamide (B1221032) (BTA) motifs, which are known to form extensive hydrogen-bonded networks, could induce the formation of supramolecular polymers. researchgate.netrsc.org
Development of 5-Methoxy-2-(1-piperidinyl)-benzenamine as Chemical Probes
A chemical probe is a small molecule used to study and manipulate biological systems. The development of 5-Methoxy-2-(1-piperidinyl)-benzenamine into a chemical probe would involve the integration of the aforementioned derivatization strategies to create a molecule with specific properties for interrogating a biological target. nih.gov
The design of a chemical probe based on this scaffold would typically involve three key components:
A recognition element: This would be the core 5-Methoxy-2-(1-piperidinyl)-benzenamine structure, potentially optimized for affinity and selectivity towards a specific biological target through SAR studies.
A reporter group: This could be a fluorophore, a biotin (B1667282) tag for affinity purification, or a radioactive isotope for imaging, attached via a linker using bioconjugation techniques.
A reactive group (for covalent probes): For certain applications, a reactive group that can form a covalent bond with the target is desirable. This could be an electrophilic warhead incorporated into the molecule. nih.govenamine.net
The modular nature of the synthesis, enabled by the introduction of orthogonal functional handles, would allow for the facile generation of a library of chemical probes with diverse reporter groups and functionalities, thereby providing a versatile toolkit for chemical biology research.
Fluorescent and Luminescent Tagging Strategies
The attachment of fluorescent or luminescent tags to a molecule of interest is a powerful technique for visualizing and tracking its interactions within a biological system. This process generally involves a chemical reaction to covalently link a fluorophore or a luminescent agent to the parent compound. Despite the theoretical potential to modify the 5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl structure for such purposes, specific examples or methodologies for its fluorescent or luminescent tagging have not been documented in available research.
Affinity Probes for Chemical Target Identification
Affinity probes are designed to bind specifically to a biological target, thereby enabling its identification and characterization. The creation of these probes often involves incorporating a reactive group or a reporter tag onto a molecule with known biological activity. There is currently no published research detailing the transformation of this compound into an affinity probe for the purpose of chemical target identification.
Material Science Applications and Advanced Chemical Engineering Perspectives
The unique chemical structures of organic molecules are often exploited in material science to create novel polymers and functional materials with specific properties.
Incorporation into Polymeric Structures
The integration of small molecules into polymeric chains can impart new functionalities to the resulting material. This can be achieved through polymerization of monomeric units derived from the small molecule. At present, there are no scientific reports on the derivatization of this compound to create a monomer for its subsequent incorporation into polymeric structures.
Development of Functional Materials
Functional materials are designed to possess specific properties that enable them to perform a particular function. While the aromatic and amine-containing structure of this compound could theoretically be leveraged in the design of such materials, for instance, in the context of conductive polymers or materials with specific optical properties, no studies detailing these applications have been found.
Q & A
Q. What are the recommended synthetic routes and purification methods for 5-Methoxy-2-(1-piperidinyl)-benzenamine 2HCl?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination, leveraging precursors like substituted anilines and piperidine derivatives. Purification often involves recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel and dichloromethane/methanol gradients . For HCl salt formation, stoichiometric HCl in diethyl ether is added under anhydrous conditions. Purity validation requires HPLC (≥98% by area normalization) and NMR spectroscopy (e.g., absence of residual solvent peaks) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols:
- pH-dependent stability : Dissolve the compound in buffers (pH 1–12) and monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) or LC-MS over 24–72 hours.
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Store samples at 4°C, 25°C, and 40°C for 1–3 months, followed by HPLC analysis .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy group at C5, piperidinyl at C2) and salt formation (HCl proton integration).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]+) and isotopic distribution.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound using factorial design?
- Methodological Answer : Implement a 2^k factorial design to evaluate critical variables (e.g., solvent polarity, temperature, catalyst loading). For example:
Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and potential reaction pathways. Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) assess solvation effects on transition states. Pair these with experimental kinetic studies (e.g., stopped-flow spectroscopy) to validate computational predictions .
Q. How should researchers address contradictory data in solubility or bioactivity studies of this compound?
- Methodological Answer : Contradictions often arise from:
- Solvent impurities : Use Karl Fischer titration to ensure anhydrous conditions.
- Assay variability : Standardize bioactivity protocols (e.g., IC50 determinations with positive controls).
- Structural analogs : Confirm absence of regioisomers (e.g., via 2D NMR NOESY for spatial proximity analysis).
Cross-validate findings using orthogonal techniques (e.g., isothermal titration calorimetry vs. fluorescence polarization for binding assays) .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., receptors, enzymes)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying ligand concentrations.
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses; validate with mutagenesis studies.
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Methodological Framework for Experimental Design
Q. How can researchers integrate green chemistry principles into the synthesis of this compound?
- Methodological Answer :
- Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or 2-methyl-THF.
- Employ catalytic methods (e.g., microwave-assisted synthesis) to reduce energy consumption.
- Use life-cycle assessment (LCA) tools to quantify waste generation and optimize atom economy .
Data Contradiction Analysis
Q. What statistical approaches resolve discrepancies in dose-response relationships for this compound?
- Methodological Answer : Apply Bland-Altman plots to assess agreement between replicate experiments. Use hierarchical clustering or principal component analysis (PCA) to identify outlier datasets. For non-linear dose responses, fit data to sigmoidal models (e.g., Hill equation) and compare Akaike information criterion (AIC) values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
